Cas no 5738-17-0 ([(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid)
![[(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid structure](https://it.kuujia.com/scimg/cas/5738-17-0x500.png)
5738-17-0 structure
Nome del prodotto:[(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
[(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- [(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- [(5Z)-5-{[5-(2-Nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- 3-thiazolidineacetic acid, 5-[[5-(2-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5Z)-
- (5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
- AKOS002714884
- CHEMBL381215
- SR-01000218578-1
- 5738-17-0
- BI-11A12
- BDBM8440
- SCHEMBL3894395
- SR-01000218578
- {5-[5-(2-nitro-phenyl)-furan-2-ylmethylene]-4-oxo-2-thioxo-thiazolidin-3-yl}-acetic acid
- 2-[(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
- BIM-0029779.P001
-
- Inchi: InChI=1S/C16H10N2O6S2/c19-14(20)8-17-15(21)13(26-16(17)25)7-9-5-6-12(24-9)10-3-1-2-4-11(10)18(22)23/h1-7H,8H2,(H,19,20)/b13-7-
- Chiave InChI: AMZBKKRYLLGDIF-QPEQYQDCSA-N
- Sorrisi: C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 389.9981
- Massa monoisotopica: 389.998
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 662
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 174Ų
Proprietà sperimentali
- Densità: 1.67
- Punto di ebollizione: 615.3°C at 760 mmHg
- Punto di infiammabilità: 325.9°C
- Indice di rifrazione: 1.763
- PSA: 113.89
[(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid Letteratura correlata
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
5738-17-0 ([(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid) Prodotti correlati
- 1797374-16-3(5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride)
- 2227912-56-1((1R)-2-amino-1-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol)
- 2825011-45-6(Sodium {1-[(tert-butoxy)carbonyl]azetidin-2-yl}methanesulfinate)
- 1353946-05-0(4-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester)
- 2229165-05-1(4,4-difluoro-1-(3-fluoro-4-methylphenyl)cyclohexylmethanamine)
- 1353974-14-7((1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-yl)methanol)
- 2098041-89-3(3-(3-Ethoxy-3-oxoprop-1-yn-1-yl)benzoic acid)
- 157665-46-8(2-Fluoro-4-nitrobenzoic acid t-butyl ester)
- 898349-34-3(N'-(3,5-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 878208-89-0(4-(3-Aminopropyl)-5-4-(Dimethylamino)Phenyl-1,2-Dihydro-3h-Pyrazol-3-One)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso
